molecular formula C13H19BN2O3 B13985176 [3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid

[3-(2-Pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid

Cat. No.: B13985176
M. Wt: 262.11 g/mol
InChI Key: WTYUJWQIPJMDLL-UHFFFAOYSA-N
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Description

B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid: is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. Boronic acids are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid typically involves the reaction of 3-aminophenylboronic acid with 2-(1-pyrrolidinyl)ethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of B-[3-[[[2-(1-pyrrolidinyl)ethyl]amino]carbonyl]phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it a valuable tool in the inhibition of enzymes that contain serine or threonine residues in their active sites. The compound can interact with molecular targets such as proteases and kinases, thereby modulating their activity and affecting various biological pathways .

Properties

Molecular Formula

C13H19BN2O3

Molecular Weight

262.11 g/mol

IUPAC Name

[3-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]boronic acid

InChI

InChI=1S/C13H19BN2O3/c17-13(15-6-9-16-7-1-2-8-16)11-4-3-5-12(10-11)14(18)19/h3-5,10,18-19H,1-2,6-9H2,(H,15,17)

InChI Key

WTYUJWQIPJMDLL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NCCN2CCCC2)(O)O

Origin of Product

United States

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